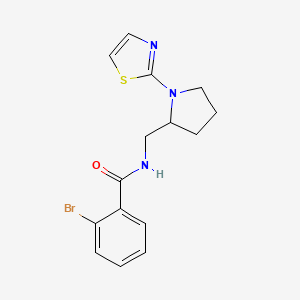

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule that contains a thiazole ring, a pyrrolidine ring, and a benzamide group . Thiazoles are important heterocyclics exhibiting various biological activities .

Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The pyrrolidine ring is slightly twisted from the thiazole ring .Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The exact chemical reactions that “2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide” can undergo would depend on the specific conditions and reagents present.Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Compounds related to 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide have been synthesized and explored for their medicinal applications. For instance, Belveren et al. (2017) reported the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, emphasizing their potential antibacterial and antimycobacterial activities. This study highlights the diverse biological applications of thiazole-based compounds, including those structurally related to 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (Belveren et al., 2017).

Similarly, Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These compounds exhibited significant antibacterial activity against various strains, underlining the potential of thiazole and pyrrolidine derivatives in developing new antimicrobial agents (Nural et al., 2018).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of thiazole-based compounds are well-documented. For instance, Narayana et al. (2004) synthesized various 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, testing them for antifungal activity. Their research adds to the body of knowledge on the antimicrobial potential of thiazole derivatives (Narayana et al., 2004).

In another study, Saeed and Rafique (2013) explored the synthesis of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, further contributing to the understanding of thiazole derivatives in medicinal chemistry (Saeed & Rafique, 2013).

Supramolecular Chemistry

Thiazole-based compounds have also been investigated for their supramolecular chemistry applications. Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl)benzamide derivatives, studying their gelation behavior to elucidate the role of non-covalent interactions in supramolecular assemblies (Yadav & Ballabh, 2020).

Crystallography and Structure Analysis

Structural analysis and crystallography of thiazole derivatives have provided insights into their molecular properties. For example, Saeed et al. (2020) synthesized and characterized antipyrine-like derivatives, including a 2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies offer a detailed understanding of the molecular interactions and structural stability of thiazole derivatives (Saeed et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide, which is a thiazole derivative, has been found to have diverse biological activities . Thiazoles are known to interact with various targets, including enzymes like topoisomerase II and COX-1 . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its target. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, compounds that target topoisomerase II can affect DNA replication and cell cycle progression . .

Result of Action

The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, thiazole derivatives that target topoisomerase II can induce cell death . .

Propiedades

IUPAC Name |

2-bromo-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3OS/c16-13-6-2-1-5-12(13)14(20)18-10-11-4-3-8-19(11)15-17-7-9-21-15/h1-2,5-7,9,11H,3-4,8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHACLZTASPJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2436433.png)

![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)

![(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2436437.png)

![N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2436438.png)

![(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436439.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2436441.png)

![Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate](/img/structure/B2436443.png)

![ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2436449.png)

![6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid](/img/structure/B2436450.png)

![ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B2436455.png)